molecular formula C21H21N3O4S2 B15004813 Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15004813
M. Wt: 443.5 g/mol
InChI Key: UZVYFXHISHHWFO-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothieno pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzothieno pyrimidine core can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of functional groups in ethyl 2-({2-[(4-oxo-1,4,5,6,7,8-hexahydro1

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S2/c1-2-28-20(27)12-7-3-5-9-14(12)22-16(25)11-29-21-23-18(26)17-13-8-4-6-10-15(13)30-19(17)24-21/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

UZVYFXHISHHWFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

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